molecular formula C57H91N17O13 B12774364 (S)-2-((R)-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid CAS No. 886537-99-1

(S)-2-((R)-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid

Cat. No.: B12774364
CAS No.: 886537-99-1
M. Wt: 1222.4 g/mol
InChI Key: MGAUKIJQVBRLDD-NHSZHPQISA-N
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Description

(S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a tetrahydroisoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid involves multiple steps, including the coupling of amino acid residues and the formation of the tetrahydroisoquinoline ring. The reaction conditions typically require the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as EDCI or HATU to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of complex peptides and proteins.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino acid residues.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving peptide or protein dysfunction.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(®-2-(((S)-2-(2-((2S,4R)-1-(D-Arginyl-L-lysyl-L-arginyl-L-prolyl)-4-hydroxypyrrolidine-2-carboxamido)acetamido)-2-cyclopentylacetyl)-L-seryl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-2-cyclopentylacetic acid is unique due to its complex structure, which includes multiple amino acid residues and a tetrahydroisoquinoline moiety. This complexity allows for a wide range of potential interactions and applications in various scientific fields.

Properties

CAS No.

886537-99-1

Molecular Formula

C57H91N17O13

Molecular Weight

1222.4 g/mol

IUPAC Name

(2S)-2-[[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-cyclopentylacetyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-2-cyclopentylacetic acid

InChI

InChI=1S/C57H91N17O13/c58-22-8-7-19-38(67-47(78)37(59)18-9-23-64-56(60)61)48(79)68-39(20-10-24-65-57(62)63)52(83)72-25-11-21-41(72)54(85)74-30-36(76)27-43(74)49(80)66-28-44(77)70-45(32-12-1-2-13-32)51(82)69-40(31-75)53(84)73-29-35-17-6-5-16-34(35)26-42(73)50(81)71-46(55(86)87)33-14-3-4-15-33/h5-6,16-17,32-33,36-43,45-46,75-76H,1-4,7-15,18-31,58-59H2,(H,66,80)(H,67,78)(H,68,79)(H,69,82)(H,70,77)(H,71,81)(H,86,87)(H4,60,61,64)(H4,62,63,65)/t36-,37-,38+,39+,40+,41+,42-,43+,45+,46+/m1/s1

InChI Key

MGAUKIJQVBRLDD-NHSZHPQISA-N

Isomeric SMILES

C1CCC(C1)[C@@H](C(=O)N[C@@H](CO)C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)N[C@@H](C4CCCC4)C(=O)O)NC(=O)CNC(=O)[C@@H]5C[C@H](CN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CCCN=C(N)N)N)O

Canonical SMILES

C1CCC(C1)C(C(=O)NC(CO)C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C4CCCC4)C(=O)O)NC(=O)CNC(=O)C5CC(CN5C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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